3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thieno[3,2-d]pyrimidinone core with substituted benzyl and phenyl groups, contributes to its distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, a process critical to cell differentiation and proliferation. Inhibition of EZH2 has been associated with antitumor activity .
Mode of Action
The compound interacts with its target, EZH2, by binding to it and inhibiting its activity . This inhibition disrupts the methylation process, leading to changes in gene expression that can slow or stop the proliferation of cancer cells .
Biochemical Pathways
The compound affects the histone methylation pathway. By inhibiting EZH2, it disrupts the addition of methyl groups to histones, proteins that help package DNA in the cell nucleus. This disruption can alter the way genes are expressed, affecting the growth and division of cells .
Result of Action
The compound’s action results in significant antitumor activity. It has been shown to have remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
Biochemical Analysis
Biochemical Properties
The compound 3-[(2,5-dimethylphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has been found to inhibit Cytochrome bd oxidase (Cyt-bd), a key enzyme in the energy metabolism of Mycobacterium tuberculosis . This interaction suggests that the compound may have potential as a drug target in the treatment of tuberculosis .
Cellular Effects
In cellular assays, this compound has shown significant antimycobacterial activity against Mycobacterium bovis BCG and Mycobacterium tuberculosis clinical isolate N0145 .
Molecular Mechanism
The molecular mechanism of action of 3-[(2,5-dimethylphenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with Cyt-bd . The compound inhibits this enzyme, potentially disrupting the energy metabolism of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors such as thiophene derivatives and pyrimidine intermediates under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,5-dimethylbenzyl and 2-methylphenyl groups is achieved through nucleophilic substitution reactions. These reactions may require catalysts such as palladium or copper complexes to facilitate the coupling of the aromatic rings.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the thieno[3,2-d]pyrimidinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in studies related to antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.
Medicine
In medicine, derivatives of thieno[3,2-d]pyrimidinones are being investigated for their potential as antitubercular agents . The compound’s structure-activity relationship is studied to optimize its efficacy and minimize toxicity.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as electronic or photonic applications. Its stability and reactivity make it suitable for incorporation into various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Another member of the thienopyrimidinone family with similar core structure but different substituents.
Thieno[3,2-d]pyrimidin-4-amine: A related compound with an amine group instead of the ketone, showing different biological activities.
Uniqueness
3-(2,5-Dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
3-(2,5-dimethylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class. Its unique structure, characterized by a fused thiophene and pyrimidine ring system with bulky substituents, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C18H18N2OS and a molecular weight of approximately 316.43 g/mol. The structural complexity is derived from the presence of both 2,5-dimethylbenzyl and 2-methylphenyl groups, which enhance its lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For example, it has been noted to interfere with enzymes related to cell wall synthesis in bacterial pathogens such as Mycobacterium tuberculosis, leading to bactericidal effects.
- Antiviral Properties : Preliminary studies suggest that derivatives of thienopyrimidines exhibit antiviral activity by targeting viral replication mechanisms. Although specific data on this compound is limited, related compounds have shown promising results against various viral infections .
- Antimicrobial Activity : In vitro studies have indicated that compounds within the thienopyrimidine class possess significant antibacterial and antifungal properties. The structure-activity relationship (SAR) suggests that electron-withdrawing groups enhance antimicrobial efficacy .
Case Studies and Research Findings
- Antitubercular Activity : A study evaluated the efficacy of thienopyrimidine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited low micromolar activity, suggesting potential for development as antitubercular agents. Although specific data for our compound is sparse, its structural similarity implies potential effectiveness in this area.
- Antiviral Screening : Research focused on similar thienopyrimidine compounds highlighted their ability to inhibit viral replication in cell cultures. The affinity for viral proteins and subsequent inhibition of replication pathways were documented, providing a basis for further investigation into the antiviral capabilities of this compound .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various thienopyrimidine derivatives:
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-14-8-9-15(2)17(10-14)11-24-13-23-20-19(12-26-21(20)22(24)25)18-7-5-4-6-16(18)3/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAAHGUFJOFELP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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